Home > Products > Screening Compounds P65989 > Atriopeptin II, rat
Atriopeptin II, rat -

Atriopeptin II, rat

Catalog Number: EVT-10917217
CAS Number:
Molecular Formula: C98H156N34O32S2
Molecular Weight: 2386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Atriopeptin II is synthesized in the cardiac atria of rats and is released in response to increased blood volume or pressure. The peptide is derived from a larger precursor protein known as pro-atrial natriuretic peptide. Its discovery was first reported in 1984, and subsequent studies have characterized its structure and function extensively .

Classification

Atriopeptin II belongs to the family of atrial natriuretic peptides, which are classified as hormones involved in cardiovascular regulation. It is categorized under the broader category of natriuretic peptides, which also includes B-type natriuretic peptide and C-type natriuretic peptide.

Synthesis Analysis

Methods

The synthesis of atriopeptin II involves the processing of its precursor protein. In rats, this process begins with the transcription of the gene encoding pro-atrial natriuretic peptide, followed by translation into a precursor form. The precursor undergoes enzymatic cleavage to yield active atriopeptin II.

Technical Details

Research has shown that atriopeptin II can be synthesized in vitro using isolated cardiac cells. For instance, neonatal rat renal cell cultures have been utilized to demonstrate the secretion and synthesis of atriopeptin-like proteins. The process typically involves incubating these cells in specific media that promote the expression and release of atriopeptin II .

Molecular Structure Analysis

Structure

The molecular structure of atriopeptin II consists of 28 amino acids, with a specific sequence that contributes to its biological activity. The structure includes a ring formed by a disulfide bond between two cysteine residues, which is critical for its stability and function.

Chemical Reactions Analysis

Reactions

Atriopeptin II participates in various biochemical reactions within the body. One notable reaction is its interaction with specific receptors on target cells, leading to downstream signaling pathways that regulate blood pressure and fluid balance.

Technical Details

For example, atriopeptin II can inhibit aldosterone biosynthesis in adrenal cells, which plays a role in sodium retention and blood pressure regulation. This inhibition occurs through receptor-mediated pathways that affect intracellular signaling cascades .

Mechanism of Action

Process

The mechanism of action for atriopeptin II involves binding to specific receptors known as natriuretic peptide receptors (NPRs) located on various target tissues, including vascular smooth muscle and renal cells. Upon binding, these receptors activate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels.

Data

This increase in cyclic guanosine monophosphate results in vasodilation, increased glomerular filtration rate, and enhanced sodium excretion, collectively contributing to lower blood pressure . Studies have shown that this mechanism is crucial for maintaining cardiovascular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

Atriopeptin II is a water-soluble peptide with a molecular weight of approximately 3,200 Da. It exists as a stable entity under physiological conditions but can be sensitive to extreme pH levels or temperature changes.

Chemical Properties

Chemically, atriopeptin II exhibits properties typical of peptides, including susceptibility to proteolytic degradation by enzymes such as dipeptidyl carboxyhydrolase. Its stability can be influenced by factors such as ionic strength and temperature .

Applications

Scientific Uses

Atriopeptin II has significant applications in scientific research related to cardiovascular physiology and pathology. It is utilized as a model compound for studying heart failure mechanisms and hypertension treatments. Additionally, its role as a diuretic agent makes it relevant in studies focusing on fluid balance disorders.

Research continues to explore its therapeutic potential in conditions such as congestive heart failure, where modulation of atrial natriuretic peptide levels may offer beneficial effects on patient outcomes .

Molecular and Cellular Mechanisms of Atriopeptin II Signaling

Receptor Binding Specificity and Affinity in Target Tissues

Atriopeptin II (also known as atrial natriuretic peptide fragment 5-27) exhibits high-affinity binding to specific guanylyl cyclase-coupled receptors in target tissues. In renal glomeruli, quantitative autoradiography using iodine-125-labeled Atriopeptin II demonstrates saturable binding with an equilibrium dissociation constant (Kd) of 0.63 nM. Binding is stereospecific, with the following competitive hierarchy: Atriopeptin III > Atriopeptin II > unrelated peptides (angiotensin II, vasopressin). No significant binding occurs in proximal tubules, thick ascending limbs, distal tubules, or collecting ducts [5] [10].

In spontaneously hypertensive rats, brain receptor autoradiography reveals reduced Atriopeptin II binding density in circumventricular organs (subfornical organ, area postrema) and hypothalamic nuclei regulating vasopressin secretion, compared to normotensive controls. This suggests pathological receptor downregulation in hypertension. Conversely, dehydration upregulates binding in the subfornical organ, indicating fluid-balance-dependent receptor modulation [2] [7].

Table 1: Atriopeptin II Receptor Distribution and Characteristics

Tissue/RegionBinding DensityAffinity (Kd)Regulatory Factors
Renal Glomeruli10-30 × 10−18 mol/glom0.63 nMNone reported
Subfornical OrganHigh (normotensive rats)Not quantified↓ Hypertension; ↑ Dehydration
Proximal Renal TubulesUndetectableN/AN/A
Area PostremaModerate (normotensive rats)Not quantified↓ Hypertension

Vascular smooth muscle cells exhibit specific, high-affinity binding sites linked to particulate guanylyl cyclase. Cyclic structure integrity is essential: deletion or substitution within Atriopeptin II’s ring domain abolishes binding, while disulfide bond replacement preserves it, confirming conformational specificity [4].

cGMP-Dependent Signaling Pathways in Vascular Smooth Muscle

Atriopeptin II stimulates cyclic guanosine monophosphate (cGMP) synthesis via particulate guanylyl cyclase activation in vascular smooth muscle. In isolated rat thoracic aorta, Atriopeptin II (1–10 nM) induces concentration-dependent relaxation correlating with cGMP elevation. Threshold effects occur at 1 nM, with 10 nM producing 8-fold cGMP increases and 80% vasorelaxation. This is endothelial-independent, contrasting nitric oxide-mediated responses [3] [6] [9].

cGMP activates cGMP-dependent protein kinase, which phosphorylates target proteins including myosin light chain. Phosphorylation reduces myosin light chain kinase sensitivity to calcium-calmodulin, lowering actin-myosin contractility. Atriopeptin II does not alter cytosolic calcium dynamics or phosphatidylinositol hydrolysis stimulated by angiotensin II or vasopressin. Instead, it directly attenuates angiotensin II-induced myosin light chain phosphorylation by 40–60%, confirming cGMP-dependent protein kinase-mediated vasorelaxation [4] [6].

Kinetic studies show biphasic cGMP accumulation: rapid initial synthesis (peak at 2–5 minutes) followed by decline due to phosphodiesterase-mediated hydrolysis. This pulsatile signaling enables precise vascular tone modulation. The cGMP-dependent protein kinase activity ratio doubles at 10 nM Atriopeptin II, directly linking cGMP elevation to functional relaxation [6] [8].

Modulation of Adenylate Cyclase and Cyclic Adenosine Monophosphate Crosstalk

Atriopeptin II exhibits nuanced interactions with cyclic adenosine monophosphate pathways. In vascular smooth muscle cells, Atriopeptin II neither stimulates nor inhibits basal or agonist-activated adenylate cyclase activity. Pretreatment with Atriopeptin II does not alter angiotensin II- or vasopressin-induced phosphatidylinositol responses, confirming no direct adenylate cyclase coupling [4].

cGMP-mediated modulation of cyclic adenosine monophosphate occurs via phosphodiesterases. cGMP stimulates phosphodiesterase 2 (hydrolyzes cyclic adenosine monophosphate) and inhibits phosphodiesterase 3 (potentiating cyclic adenosine monophosphate). Though not directly measured with Atriopeptin II, analogous atrial natriuretic peptides increase phosphodiesterase 2 activity in vascular cells, reducing cyclic adenosine monophosphate. This antagonizes cyclic adenosine monophosphate-dependent vasodilators (e.g., β-adrenergic agonists), creating bidirectional regulation [8].

Table 2: Atriopeptin II Interactions with Cyclic Nucleotide Pathways

Signaling PathwayEffect of Atriopeptin IIFunctional Consequence
Particulate Guanylyl Cyclase↑↑↑ cGMP synthesis (8-fold at 10 nM)Vasorelaxation via PKG activation
Adenylate CyclaseNo direct effectNo altered basal cyclic adenosine monophosphate
cGMP-PDE2 ActivationIndirect (inferred from cGMP rise)Potential cyclic adenosine monophosphate hydrolysis
cGMP-PDE3 InhibitionIndirect (inferred from cGMP rise)Potential cyclic adenosine monophosphate accumulation
Myosin Light Chain Kinase↓ Phosphorylation (40–60% inhibition)Reduced contractile sensitivity

In renal epithelia, Atriopeptin II suppresses vasopressin-induced cyclic adenosine monophosphate generation, reducing water permeability. While not observed in vascular smooth muscle, this illustrates tissue-specific cyclic adenosine monophosphate crosstalk. The absence of cyclic adenosine monophosphate changes in vascular cells highlights compartmentalized signaling: Atriopeptin II’s vascular effects are cGMP-selective without adenylate cyclase modulation [4] [8].

Properties

Product Name

Atriopeptin II, rat

IUPAC Name

2-[[2-[[2-[[4-amino-2-[[52-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C98H156N34O32S2

Molecular Weight

2386.6 g/mol

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)

InChI Key

MAGGONBKRAPXMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.